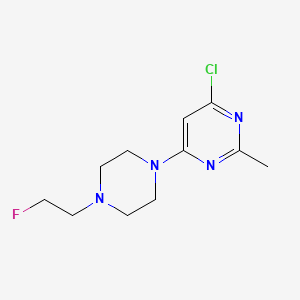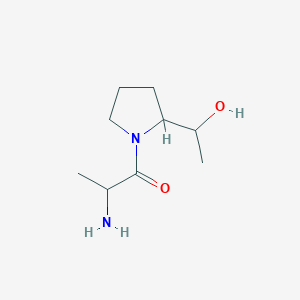
2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
説明
The compound “2-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring. This ring is a five-membered nitrogen heterocycle . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学的研究の応用
Enzymatic Synthesis of β-Hydroxy-α-amino Acids
β-Hydroxy-α-amino acids are synthesized using recombinant d-Threonine aldolase enzymes, serving as key intermediates in the synthesis of various pharmaceutical agents. Efficient E. coli fermentation processes have been developed for producing these enzymes, which have significant implications for producing complex molecules with high stereo- and enantioselectivity, crucial for pharmaceutical synthesis (Goldberg et al., 2015).
Copper(II) Complexes Formation
The study on Schiff base ligands derived from unsymmetrical tripodal amines elucidates their capacity to form Cu(II) complexes. These complexes are significant for understanding molecular interactions and could have potential applications in catalysis and material science (Keypour et al., 2015).
Pyrrolidine Derivatives in Pharmacology
Although specifics on pharmacological applications are to be excluded as per the request, it's worth noting that research into pyrrolidine derivatives spans across various therapeutic areas, indicating the structural versatility of pyrrolidine-based compounds in drug development.
Pyrrole and Pyrrolidine Chemistry
The foundational role of pyrrole and pyrrolidine derivatives in organic chemistry and drug design is highlighted, emphasizing their importance in synthesizing biologically active molecules and natural products. This research area contributes to the synthesis of new medicinal molecules with improved biological activity, showcasing the relevance of pyrrolidine derivatives in drug discovery (Anderson & Liu, 2000).
Coordination Chemistry and Complexation Studies
The synthesis and complexation behavior of unsymmetrical tripodal amines with metals such as zinc(II) reveal insights into coordination chemistry. These studies contribute to the understanding of molecular architecture and have implications for designing metal-organic frameworks (MOFs) and catalysts (Keypour et al., 2018).
作用機序
Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Since one of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
2-amino-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6(10)9(13)11-5-3-4-8(11)7(2)12/h6-8,12H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQQTKIDDYLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


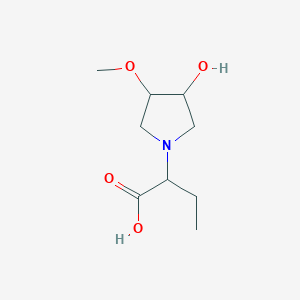
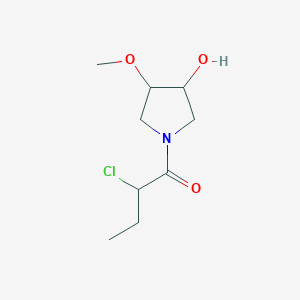



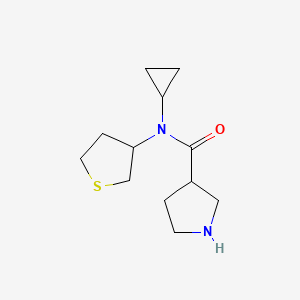
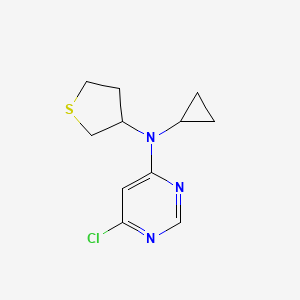

![3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477691.png)
![8-(2-Hydroxyethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477692.png)
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477693.png)
![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)
